molecular formula C22H18N2O4 B565810 (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1229227-22-8

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B565810
CAS No.: 1229227-22-8
M. Wt: 374.396
InChI Key: SVPVSTJJHUIQOB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Mechanism of Action

Preparation Methods

The synthesis of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond between the carboxylic acid and the phenol group.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other medical conditions.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Comparison with Similar Compounds

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.

Biological Activity

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound within the isoquinoline derivatives class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.

PropertyValue
CAS Number 1229227-22-8
Molecular Formula C22H18N2O4
Molecular Weight 374.39 g/mol
IUPAC Name (4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

The primary biological activity of this compound is attributed to its role as an inhibitor of several key enzymes:

  • Monoamine Oxidase (MAO-A and MAO-B) : These enzymes are crucial for the degradation of neurotransmitters such as serotonin and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and anxiety .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Biological Activity Data

Research has shown that this compound exhibits significant inhibitory effects on MAO and cholinesterases. The following table summarizes key findings from various studies:

Study ReferenceTarget EnzymeIC50 Value (µM)Notes
MAO-A1.38Selective inhibition observed
MAO-B2.48Effective against both isoforms
AChENot reportedNo significant inhibition found
BChEActive compounds identified with varying potencySome compounds showed high selectivity

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective potential of isoquinoline derivatives highlighted that compounds similar to this compound demonstrated protective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases .
  • Antidepressant Activity : The inhibition of MAO-A and MAO-B by this compound may contribute to antidepressant effects. In vivo studies indicated that administration led to increased serotonin levels in animal models, correlating with reduced depressive behaviors .
  • Cytotoxicity Studies : Compounds derived from similar structures were evaluated for cytotoxicity against various cancer cell lines. Notably, while many derivatives showed promising activity against specific cancer types, this compound itself did not exhibit significant cytotoxicity against normal human fibroblasts at tested concentrations .

Properties

CAS No.

1229227-22-8

Molecular Formula

C22H18N2O4

Molecular Weight

374.396

IUPAC Name

(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1

InChI Key

SVPVSTJJHUIQOB-NRFANRHFSA-N

SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Synonyms

(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester;  p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.